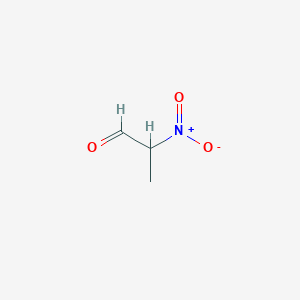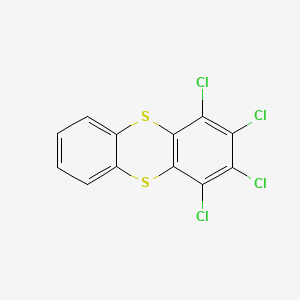
1,2,3,4-Tetrachlorothianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachlorothianthrene is a sulfur-containing heterocyclic compound characterized by the presence of four chlorine atoms attached to a thianthrene core Thianthrene itself is a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorothianthrene can be synthesized through various methods. One common approach involves the reaction of arenethiols with sulfur dichloride (S₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method allows for the direct synthesis of symmetric thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thianthrene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachlorothianthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachlorothianthrene involves its interaction with molecular targets and pathways within cells. The compound’s sulfur atoms play a crucial role in its redox behavior, allowing it to participate in electron transfer reactions. This redox activity can influence various cellular processes, including oxidative stress response and enzyme activity modulation .
Comparación Con Compuestos Similares
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but different chemical properties.
1,2,3,4-Tetrahydrocarbazole: A tricyclic aromatic compound with distinct biological activities and synthetic routes.
Uniqueness: 1,2,3,4-Tetrachlorothianthrene is unique due to its high chlorine content and sulfur-containing heterocyclic structure
Propiedades
Número CAS |
134503-41-6 |
|---|---|
Fórmula molecular |
C12H4Cl4S2 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
Clave InChI |
LRILBDXHOBYDGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


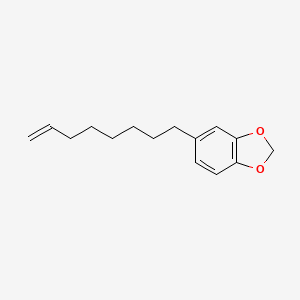

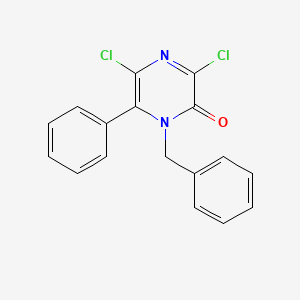
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)

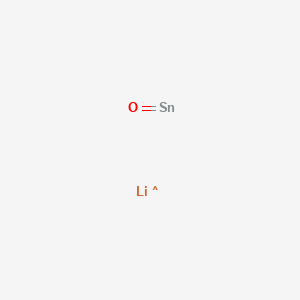
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
